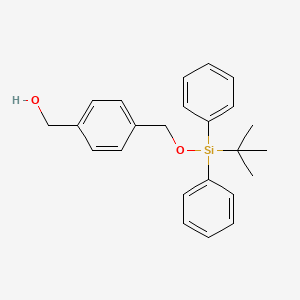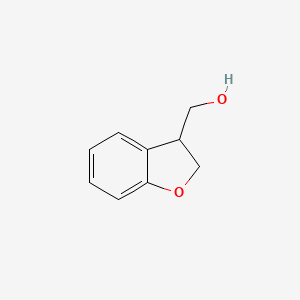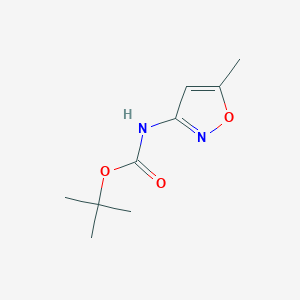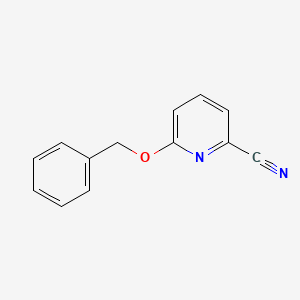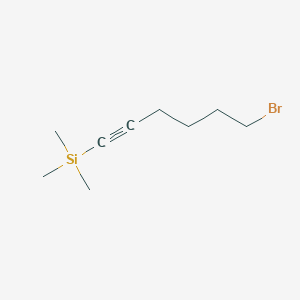![molecular formula C17H33BrO2 B1278910 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran CAS No. 88517-92-4](/img/structure/B1278910.png)
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran
Descripción general
Descripción
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran is a chemical compound belonging to the class of pyran derivatives. It is characterized by the presence of a bromododecyl group attached to the oxygen atom of the tetrahydropyran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 12-bromododecanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage between the pyran ring and the bromododecyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromododecyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding dodecyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of dodecyloxy derivatives.
Oxidation Reactions: Formation of dodecanoic acid derivatives.
Reduction Reactions: Formation of dodecyl derivatives.
Aplicaciones Científicas De Investigación
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran involves its interaction with various molecular targets and pathways. The bromododecyl group can interact with biological membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 2-[(11-bromoundecyl)oxy]tetrahydro-: Similar structure but with an 11-bromoundecyl group instead of a 12-bromododecyl group.
2H-Pyran, 2-[(10-bromodecyl)oxy]tetrahydro-: Similar structure but with a 10-bromodecyl group.
Uniqueness
2-[(12-bromododecyl)oxy]tetrahydro-2H-pyran is unique due to its specific bromododecyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized molecules and materials.
Propiedades
IUPAC Name |
2-(12-bromododecoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33BrO2/c18-14-10-7-5-3-1-2-4-6-8-11-15-19-17-13-9-12-16-20-17/h17H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEYUDGHMCVOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454461 | |
| Record name | 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88517-92-4 | |
| Record name | 2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
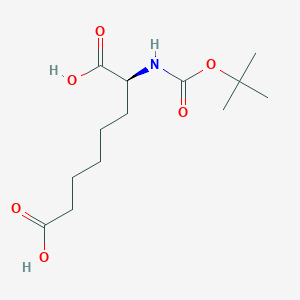
![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxyoct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1278829.png)
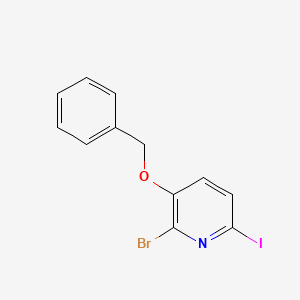
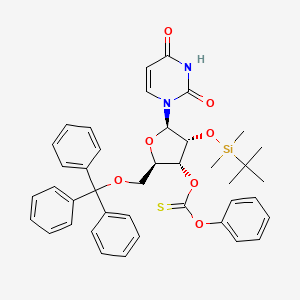
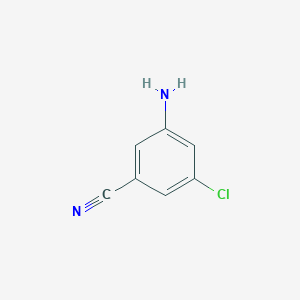
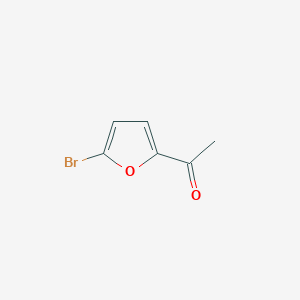
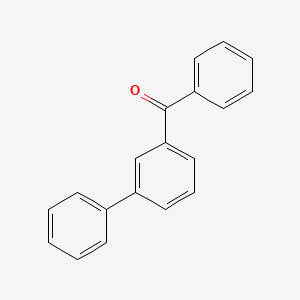
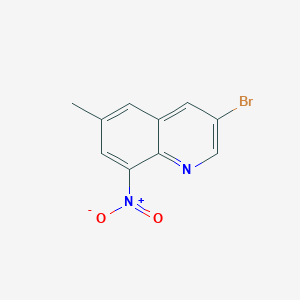
dimethyl-](/img/structure/B1278846.png)
